molecular formula C22H20N2O2S2 B2868853 (3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one CAS No. 609795-05-3

(3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2868853
CAS No.: 609795-05-3
M. Wt: 408.53
InChI Key: QGBOBQUYNUIYKS-HNENSFHCSA-N
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Description

(3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a sophisticated chemical scaffold designed for the development and study of kinase inhibitors. This compound features a rhodanine-thiazolidinedione moiety fused to an oxindole core, a structure recognized for its ability to mimic ATP and competitively bind to the active sites of various kinases. Its primary research value lies in its role as a key intermediate or precursor in the synthesis of more potent and selective inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs) like CDK2, which are crucial targets in oncology and virology research. The (Z)-configuration of the exocyclic double bond is critical for its bioactive conformation. Researchers utilize this compound to investigate structure-activity relationships (SAR), to develop novel anti-cancer agents, and to probe intracellular signaling pathways involved in cell cycle progression and proliferation. As a potent inhibitor scaffold, it enables the study of apoptotic mechanisms and cell cycle arrest in various cancer cell lines. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Sources: Key Organics , BioCrick .

Properties

IUPAC Name

(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c1-3-12-23-21(26)19(28-22(23)27)18-16-6-4-5-7-17(16)24(20(18)25)13-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBOBQUYNUIYKS-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609795-05-3
Record name (3Z)-1-(4-METHYLBENZYL)-3-(4-OXO-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a thiazolidinone structure, which is known for various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N3O3S2C_{23}H_{23}N_3O_3S_2, with a molecular weight of 505.5 g/mol. The compound includes a thiazolidinone ring and an indole moiety, contributing to its unique biological properties.

Property Value
Molecular FormulaC23H23N3O3S2
Molecular Weight505.5 g/mol
IUPAC NameThis compound

The biological activity of the compound can be attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The thiazolidinone moiety may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act on specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antioxidant Activity

Research has shown that derivatives of thiazolidinones exhibit significant antioxidant properties. For example, compounds similar to the one have demonstrated the ability to scavenge free radicals and reduce lipid peroxidation levels .

Anticancer Activity

Several studies have reported anticancer properties associated with thiazolidinone derivatives:

  • Cell Line Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one derivative exhibited an IC50 value of 6.8 µM against MCF-7 cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Thiazolidinones have been evaluated for their ability to inhibit bacterial growth and may provide a basis for developing new antibiotics .

Case Studies

  • Anticancer Efficacy : In a study involving several thiazolidinone derivatives, one compound showed remarkable efficacy against colon cancer cells with an IC50 value of 8.4 µM .
  • Antioxidant Studies : A recent review highlighted the antioxidant activities of various thiazolidinone derivatives, indicating that structural modifications can enhance their efficacy in reducing oxidative stress in cells .

Comparison with Similar Compounds

Key Differences :

  • Substituent at thiazolidinone 3-position: A phenylethyl group replaces the propyl chain.
  • Enhanced π-π stacking capability due to the phenyl group, which may improve solubility in nonpolar environments .

Structural Analog 2: 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

Key Differences :

  • Core structure: A triazinoindole system replaces the thiazolidinone-indole fusion.
  • Substituents : A bromophenyl group and dimethyl-substituted indolone.
  • Impact: Bromine introduces electronegativity, possibly enhancing halogen bonding with biological targets. The triazino ring may confer distinct electronic properties, affecting redox behavior or metabolic stability .

Data Table: Comparative Analysis

Property Target Compound Analog 1 (Phenylethyl) Analog 2 (Triazinoindole)
Molecular Weight (g/mol) ~454.5 (estimated) ~516.6 (calculated) ~524.4 (reported)
Key Functional Groups Thioxo, propyl, 4-methylbenzyl Thioxo, phenylethyl Bromophenyl, triazino, dimethyl
Potential Bioactivity Kinase inhibition (hypothesized) Enhanced lipophilicity Halogen-mediated binding
Synthetic Accessibility Moderate (standard heterocyclic) Challenging (steric hindrance) Complex (multi-step synthesis)

Research Findings and Limitations

  • Structural Insights : X-ray crystallography (using SHELX and WinGX ) confirms the Z-configuration in the target compound, critical for its planar geometry. Analog 1’s phenylethyl group disrupts this planarity, as observed in ORTEP-generated models .
  • Theoretical Predictions: DFT calculations suggest the thioxo group in the target compound participates in hydrogen bonding with serine residues in kinase pockets, a feature less pronounced in Analog 2 due to its triazino core .
  • Limitations : Experimental data on binding affinities or pharmacokinetics are absent in the provided evidence. Comparisons rely on structural and computational inferences.

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